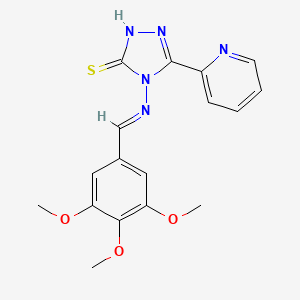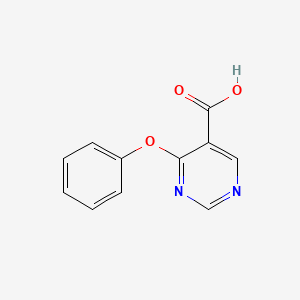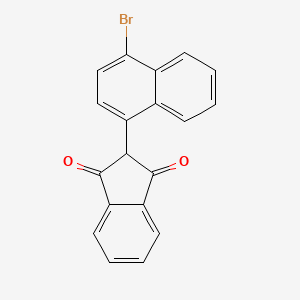![molecular formula C24H24N2O3 B12007138 N-[(E)-(2-ethoxyphenyl)methylideneamino]-4-[(4-methylphenyl)methoxy]benzamide](/img/structure/B12007138.png)
N-[(E)-(2-ethoxyphenyl)methylideneamino]-4-[(4-methylphenyl)methoxy]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le N-[(E)-(2-éthoxyphényl)méthylidèneamino]-4-[(4-méthylphényl)méthoxy]benzamide est un composé organique complexe avec une structure unique qui comprend à la fois des groupes éthoxy et méthylphényl.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du N-[(E)-(2-éthoxyphényl)méthylidèneamino]-4-[(4-méthylphényl)méthoxy]benzamide implique généralement un processus en plusieurs étapes. Une méthode courante inclut la réaction de condensation entre la 2-éthoxybenzaldéhyde et la 4-[(4-méthylphényl)méthoxy]aniline en présence d'un catalyseur approprié. La réaction est généralement effectuée sous reflux avec un solvant approprié tel que l'éthanol ou le méthanol.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à flux continu et de systèmes automatisés peut améliorer l'efficacité et le rendement du processus de production. De plus, des techniques de purification telles que la recristallisation et la chromatographie sont employées pour obtenir le produit désiré avec une pureté élevée.
Analyse Des Réactions Chimiques
Types de réactions
Le N-[(E)-(2-éthoxyphényl)méthylidèneamino]-4-[(4-méthylphényl)méthoxy]benzamide peut subir diverses réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé en utilisant des agents oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène.
Réduction : Les réactions de réduction peuvent être effectuées en utilisant des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Substitution : Le composé peut participer à des réactions de substitution nucléophile ou électrophile, en fonction des conditions réactionnelles et des réactifs utilisés.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide.
Réduction : Borohydrure de sodium dans le méthanol.
Substitution : Solvants halogénés et catalyseurs comme le palladium sur carbone.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions réactionnelles spécifiques. Par exemple, l'oxydation peut produire des acides carboxyliques correspondants, tandis que la réduction peut produire des amines ou des alcools.
Applications de la recherche scientifique
Le N-[(E)-(2-éthoxyphényl)méthylidèneamino]-4-[(4-méthylphényl)méthoxy]benzamide a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme élément constitutif dans la synthèse de molécules plus complexes.
Biologie : Étudié pour son activité biologique potentielle, y compris ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Exploré pour ses effets thérapeutiques potentiels et comme composé principal dans le développement de médicaments.
Industrie : Utilisé dans la production de produits chimiques et de matériaux spécialisés.
Mécanisme d'action
Le mécanisme d'action du N-[(E)-(2-éthoxyphényl)méthylidèneamino]-4-[(4-méthylphényl)méthoxy]benzamide implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier à des enzymes ou à des récepteurs, modulant leur activité et conduisant à divers effets biologiques. Des études détaillées sont nécessaires pour élucider les cibles moléculaires et les voies exactes impliquées.
Applications De Recherche Scientifique
N-[(E)-(2-ethoxyphenyl)methylideneamino]-4-[(4-methylphenyl)methoxy]benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-[(E)-(2-ethoxyphenyl)methylideneamino]-4-[(4-methylphenyl)methoxy]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Composés similaires
Benzamide, N-(4-méthylphényl)- : Partage des similitudes structurelles mais n'a pas le groupe éthoxy.
4-méthoxy-N-(4-méthoxyphényl)-N-phénylaniline : Contient des groupes méthoxy mais diffère dans la structure générale.
Unicité
Le N-[(E)-(2-éthoxyphényl)méthylidèneamino]-4-[(4-méthylphényl)méthoxy]benzamide est unique en raison de sa combinaison spécifique de groupes fonctionnels, qui confèrent des propriétés chimiques et biologiques distinctes. Cette unicité en fait un composé précieux pour diverses applications de recherche et industrielles.
Propriétés
Formule moléculaire |
C24H24N2O3 |
|---|---|
Poids moléculaire |
388.5 g/mol |
Nom IUPAC |
N-[(E)-(2-ethoxyphenyl)methylideneamino]-4-[(4-methylphenyl)methoxy]benzamide |
InChI |
InChI=1S/C24H24N2O3/c1-3-28-23-7-5-4-6-21(23)16-25-26-24(27)20-12-14-22(15-13-20)29-17-19-10-8-18(2)9-11-19/h4-16H,3,17H2,1-2H3,(H,26,27)/b25-16+ |
Clé InChI |
XGXHPAXNKNAUSN-PCLIKHOPSA-N |
SMILES isomérique |
CCOC1=CC=CC=C1/C=N/NC(=O)C2=CC=C(C=C2)OCC3=CC=C(C=C3)C |
SMILES canonique |
CCOC1=CC=CC=C1C=NNC(=O)C2=CC=C(C=C2)OCC3=CC=C(C=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(2,4-Dichlorophenyl)-4-{[(E)-4-pyridinylmethylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12007071.png)
![[4-bromo-2-[(E)-[(2-methoxybenzoyl)hydrazinylidene]methyl]phenyl] 2-chlorobenzoate](/img/structure/B12007075.png)

![3-[4-(Thiazol-2-ylsulfamoyl)-phenylcarbamoyl]-acrylic acid](/img/structure/B12007088.png)

![2-{[4-(2,5-dimethylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B12007113.png)


![6,7-Dihydroindolo[1,7-ab][1]benzazepine-1,2-dione](/img/structure/B12007128.png)

![6a-hydroxy-5H-isoindolo[2,1-a][3,1]benzoxazine-5,11(6aH)-dione](/img/structure/B12007150.png)
![[1,3]Thiazolo[5,4-F]quinolin-2-amine](/img/structure/B12007151.png)

![4-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-3-(2-fluorophenyl)-1H-1,2,4-triazole-5-thione](/img/structure/B12007165.png)
